5-amino-exo-3-azatricyclo[5.2.1.0(2,6)]decan-4-one (P-11) is a synthetic compound belonging to the pyrrolidone derivatives class. [ [] ] It exhibits various pharmacological activities, including antiarrhythmic, nootropic, anti-inflammatory, and anesthetic properties. [ [, ] ] P-11 has been investigated for its potential in treating cardiac arrhythmias and neurological dysfunctions. [ [, ] ]
The compound is classified under the category of azabicyclic compounds, which are cyclic structures containing nitrogen atoms. Its chemical formula is with a molecular weight of approximately 151.21 g/mol. The compound is identified by the CAS number 14932-32-2 and is available for research purposes from various chemical suppliers .
The synthesis of 3-Azatricyclo[4.2.2.02,5]decan-4-one can be achieved through several methods, including:
The molecular structure of 3-Azatricyclo[4.2.2.02,5]decan-4-one features a tricyclic framework with a nitrogen atom integrated into one of the rings, specifically at the 3-position relative to the carbonyl group located at the 4-position.
C[C@]12C(=O)N[C@]1([H])C1CCC2CC1
3-Azatricyclo[4.2.2.02,5]decan-4-one participates in various chemical reactions typical for azabicyclic compounds:
The mechanism of action for reactions involving 3-Azatricyclo[4.2.2.02,5]decan-4-one typically involves:
3-Azatricyclo[4.2.2.02,5]decan-4-one has potential applications in various scientific fields:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: